2,3-Difluoro-6-iodobenzaldehyde

Übersicht

Beschreibung

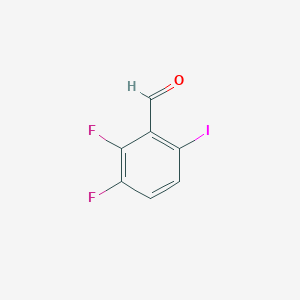

2,3-Difluoro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H3F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzaldehyde core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodobenzaldehyde typically involves the iodination of 2,3-difluorobenzaldehyde. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent production and minimize by-products .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The iodine atom at position 6 acts as a leaving group, facilitating nucleophilic substitution reactions. This is common in aryl halides due to the stability of the resulting arylcarbanion intermediate.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Substitution | Nucleophile (e.g., NH₃, OH⁻), polar aprotic solvent (DMF/DMSO) | 6-substituted benzaldehyde derivatives |

Mechanism : The iodine atom is replaced by a nucleophile via an aromatic electrophilic substitution pathway. The electron-withdrawing fluorine atoms (positions 2 and 3) activate the ring for substitution .

Oxidation/Reduction of the Aldehyde Group

The aldehyde functional group (-CHO) undergoes classical oxidation and reduction reactions:

-

Oxidation : Converts to carboxylic acid (-COOH) under strong oxidizing agents (e.g., KMnO₄, CrO₃).

-

Reduction : Converts to primary alcohol (-CH₂OH) using reagents like NaBH₄ or LiAlH₄ .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 2,3-Difluoro-6-iodobenzoic acid |

| Reduction | NaBH₄, EtOH | 2,3-Difluoro-6-iodobenzyl alcohol |

Cycloaddition Reactions

Cobalt-catalyzed [2 + 3] cycloaddition reactions with alkynes have been reported for structurally related compounds. While direct evidence for this compound is limited, analogous systems suggest potential for forming heterocyclic products.

Proposed Mechanism :

-

Transmetalation : A cobalt catalyst (e.g., Co(acac)₂) reacts with the aldehyde to form an arylcobalt intermediate.

-

Alkyne Insertion : An alkyne inserts into the cobalt–aryl bond, followed by migration into the aldehyde moiety.

-

Protonation : Acidic workup yields substituted indenols or indanones, depending on regioselectivity .

Structural Influence on Reactivity

-

Fluorine Substituents : The electron-withdrawing fluorine atoms at positions 2 and 3 enhance the stability of intermediates during substitution reactions.

-

Iodine Substituent : The bulky iodine atom at position 6 directs nucleophilic attack to less hindered sites (e.g., meta positions) .

Reaction Kinetics

-

Substitution Rates : Iodine substitution is faster than fluorine substitution due to the lower bond strength of C-I compared to C-F.

-

Aldehyde Group Reactivity : The aldehyde group reacts more readily under basic conditions, favoring nucleophilic attack at the carbonyl carbon.

Limitations and Challenges

-

Regioselectivity : Substitution reactions may lack selectivity without steric or electronic guidance.

-

Purification : The compound’s low solubility and reactivity require meticulous workup (e.g., chromatography).

References EvitaChem. (2025). 2,3-Difluoro-5-iodobenzaldehyde. Retrieved from Li et al. (2020). Regioselective cobalt(II)-catalyzed [2 + 3] cycloaddition reaction of 2-formylphenylboronic acids with terminal alkynes. Beilstein Journal of Organic Chemistry. Wang et al. (n.d.). H Difluoroalkylation of (Z)-Aldoximes. Supporting Information. PubChem. (2025). 2,3-Difluoro-6-hydroxybenzaldehyde. CID 21221031. PubChem. (2025). This compound. CID 9965218. Apollo Scientific. (2022). MSDS for 2,3-Difluoro-4-iodobenzaldehyde. Retrieved from https://store.apolloscientific.co.uk/storage/msds/PC49271_msds.pdf

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,3-Difluoro-6-iodobenzaldehyde (CHFIO) is characterized by the presence of two fluorine atoms and one iodine atom on a benzaldehyde framework. This halogenated structure contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Applications

The compound serves as a versatile building block for synthesizing various organic compounds. Its aldehyde functional group allows for reactions such as:

- Wittig Reactions : Used to form alkenes from phosphonium ylides.

- Grignard Reactions : Facilitating the formation of alcohols.

- Suzuki Coupling : Enabling the creation of biaryl compounds.

The presence of fluorine atoms can significantly influence the lipophilicity and electronic properties of the resulting compounds, making them more suitable for biological applications .

Pharmaceutical Applications

This compound has been explored for its potential in drug development. Its derivatives have shown promise in:

- Anticancer Agents : Compounds derived from this aldehyde have been evaluated for their ability to inhibit cancer cell growth.

- Imaging Agents : Its derivatives are being studied as potential agents for positron emission tomography (PET) imaging, particularly in neurological studies .

For instance, a study highlighted the use of fluorinated compounds in PET imaging to visualize synaptic density and neuronal activity, indicating the compound's relevance in neuroscience .

Agrochemical Applications

The compound is also significant in agrochemical research. Its halogenated derivatives are often used as intermediates in the synthesis of:

- Herbicides : The fluorine substituents can enhance herbicidal activity by modifying the compound's interaction with biological targets.

- Insecticides : Similar modifications can improve efficacy against pests while potentially reducing toxicity to non-target organisms .

Case Studies and Research Findings

-

Synthesis of Difluoroalkylated Oximes :

A study demonstrated the synthesis of difluoroalkylated oximes using this compound as a precursor. The reaction conditions optimized under blue LED irradiation showed promising yields, indicating its utility in creating complex molecular architectures . -

Development of Imaging Agents :

Research has focused on synthesizing radiolabeled compounds derived from this compound for PET imaging applications. These studies emphasize the compound's role in developing new diagnostic tools for monitoring neurological conditions .

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-6-iodobenzaldehyde largely depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Difluorobenzaldehyde

- 2,3-Dichloro-6-iodobenzaldehyde

- 2,3-Difluoro-4-iodobenzaldehyde

Comparison: 2,3-Difluoro-6-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity .

Biologische Aktivität

2,3-Difluoro-6-iodobenzaldehyde (DFIB) is a halogenated aromatic aldehyde that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique combination of fluorine and iodine substituents on the benzaldehyde structure imparts distinct electronic and steric properties, which can influence its interaction with biological targets.

- Chemical Formula : CHFIO

- Molecular Weight : 266.00 g/mol

- CAS Number : 9965218

Biological Activity Overview

The biological activity of DFIB has been explored primarily in the context of its role as a precursor for synthesizing various bioactive compounds. Its structural features suggest potential interactions with several biological targets, including enzymes and receptors involved in cancer and other diseases.

Anticancer Activity

Research indicates that DFIB can serve as a building block for compounds that inhibit cancer cell proliferation. For instance, derivatives synthesized from DFIB have shown promising results in inhibiting the growth of various cancer cell lines. The incorporation of fluorine atoms is known to enhance the metabolic stability and binding affinity of such compounds to their targets.

Structure-Activity Relationship (SAR)

The biological activity of DFIB is closely related to its structural characteristics. Modifications at the aldehyde position or the introduction of additional functional groups can significantly alter its potency and selectivity. For example, studies have demonstrated that altering the halogen substituents can impact the compound's ability to bind to specific proteins involved in cell survival pathways.

Case Study 1: Inhibition of Bcl-2 Family Proteins

A study focusing on compounds derived from DFIB explored their ability to inhibit Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. The synthesized analogs exhibited varying degrees of potency, with some showing IC values in the low nanomolar range, indicating strong inhibitory effects against cell growth in sensitive cancer cell lines .

| Compound | IC (nM) | Target Protein |

|---|---|---|

| Compound A | 38 | Bcl-xL |

| Compound B | 541 | Bcl-2 |

| Compound C | 199 | Bcl-xL |

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of DFIB derivatives. It was found that certain modifications enhanced their efficacy against various bacterial strains. The fluorinated compounds demonstrated improved activity compared to non-fluorinated counterparts, suggesting that fluorination plays a crucial role in enhancing antimicrobial action .

Synthesis and Derivatives

DFIB serves as a versatile precursor for synthesizing a variety of functionalized compounds through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents that can modulate biological activity significantly .

Safety and Toxicity

While DFIB shows promise as a bioactive compound, it is essential to assess its safety profile thoroughly. Preliminary toxicity studies indicate that while it exhibits some cytotoxicity towards cancer cells, further investigations are needed to evaluate its effects on normal cells and potential side effects .

Eigenschaften

IUPAC Name |

2,3-difluoro-6-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPURHZYVCAVPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303718 | |

| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887586-24-5 | |

| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.